molecular formula C20H21N3O5S B2874609 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide CAS No. 2309347-16-6

5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide

Cat. No. B2874609
CAS RN: 2309347-16-6
M. Wt: 415.46
InChI Key: CRXFVZXPNSHQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide, also known as QNZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ is a selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a critical signaling pathway involved in inflammation, immune response, and cell survival.

Mechanism of Action

5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide selectively inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide binds to the ATP-binding site of IKKβ, a subunit of the IKK complex, and prevents its activation, thereby inhibiting the activation of NF-κB (9). NF-κB regulates the expression of several genes involved in inflammation, immune response, and cell survival, making it a critical pathway for the pathogenesis of various diseases.
Biochemical and Physiological Effects
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis, and modulation of immune response and inflammation. 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy (5,6). In addition, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for inflammatory diseases and autoimmune disorders (7,8).

Advantages and Limitations for Lab Experiments

5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has several advantages for lab experiments, including its high selectivity for the NF-κB pathway, well-established synthesis method, and extensive characterization. However, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has some limitations, including its low solubility in water and potential off-target effects at high concentrations. Therefore, careful optimization of 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide concentration and experimental conditions is necessary to ensure its specificity and efficacy.

Future Directions

For 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide research include the development of more potent and selective inhibitors, identification of biomarkers, and investigation of its combination therapy with other agents.

Synthesis Methods

The synthesis of 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide involves a series of chemical reactions starting from commercially available 2-amino-4,6-dichloroquinazoline. The detailed synthesis method has been described in several research articles (1,2). In brief, the synthesis involves the reaction of 2-amino-4,6-dichloroquinazoline with 4-methylsulfonylbenzoyl chloride in the presence of a base to obtain the intermediate product. This intermediate product is then reacted with 5-bromovaleryl chloride to obtain the final product, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide.

Scientific Research Applications

5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. Several studies have demonstrated the efficacy of 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide in inhibiting NF-κB activity, which is a critical pathway involved in the pathogenesis of these diseases (3,4). 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy (5,6). In addition, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for inflammatory diseases and autoimmune disorders (7,8).

properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-29(27,28)15-11-9-14(10-12-15)21-18(24)8-4-5-13-23-19(25)16-6-2-3-7-17(16)22-20(23)26/h2-3,6-7,9-12H,4-5,8,13H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXFVZXPNSHQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.